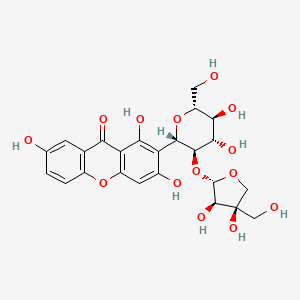

Sibiricaxanthone B

Description

This compound is a natural product found in Polygala tenuifolia and Polygala sibirica with data available.

Properties

IUPAC Name |

2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O14/c25-5-13-17(30)19(32)21(38-23-22(33)24(34,6-26)7-35-23)20(37-13)14-10(28)4-12-15(18(14)31)16(29)9-3-8(27)1-2-11(9)36-12/h1-4,13,17,19-23,25-28,30-34H,5-7H2/t13-,17-,19+,20+,21-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMCZIBSELEBMK-UKHOTDCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isolation of Sibiricaxanthone B from Polygala sibirica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Sibiricaxanthone B, a xanthone C-glycoside, from the roots of the medicinal plant Polygala sibirica. This document details the structural characteristics of the compound, outlines the general experimental protocols for its extraction and purification, and discusses potential biological activities based on related compounds.

Introduction to this compound

This compound is a natural product first isolated from the roots of Polygala sibirica by Miyase et al. in 1999.[1] It belongs to the xanthone class of polyphenolic compounds, which are known for their diverse pharmacological activities.[2][3] The unique structural features of this compound, particularly its C-glycosidic linkage, make it a molecule of interest for further investigation in drug discovery and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone | [4][5] |

| Molecular Formula | C₂₄H₂₆O₁₄ | [6] |

| Molecular Weight | 538.46 g/mol | [6] |

| CAS Number | 241125-81-5 | [6][7][8] |

| Plant Source | Roots of Polygala sibirica L. | [1][4][5] |

| Compound Class | Xanthone C-glycoside | [1][4] |

Experimental Protocols for Isolation

The following protocols are based on the general methodologies reported for the isolation of chemical constituents from Polygala sibirica.[9] Specific quantitative data and detailed chromatographic conditions for the isolation of this compound are not extensively detailed in publicly available literature.

Plant Material and Extraction

-

Plant Material : The roots of Polygala sibirica are collected and air-dried.

-

Extraction : The dried roots are pulverized and subjected to solvent extraction. A common method involves maceration or reflux with methanol.

Fractionation and Purification

The crude methanol extract is subjected to a series of chromatographic separations to isolate this compound.

-

Solvent Partitioning : The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.

-

Column Chromatography : The n-butanol fraction, which is expected to contain the polar glycosides, is then subjected to various column chromatographic techniques.

-

Silica Gel Chromatography : Used for initial separation based on polarity.

-

Sephadex LH-20 Chromatography : Employed for size exclusion chromatography to separate compounds based on their molecular size.

-

Octadecylsilyl (ODS) Chromatography : A form of reverse-phase chromatography used for further purification.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

Semi-preparative HPLC : Used for the fine purification of fractions containing this compound.

-

Preparative Thin-Layer Chromatography (TLC) : Can also be used as a final purification step.

-

Table 2: Summary of Chromatographic Techniques for Purification

| Chromatographic Technique | Stationary Phase | General Purpose |

| Silica Gel Column Chromatography | Silica Gel | Initial fractionation based on polarity. |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Separation based on molecular size. |

| ODS Column Chromatography | Octadecylsilyl silica gel | Reverse-phase separation for further purification. |

| Semi-preparative HPLC | C18 or similar | High-resolution final purification. |

| Preparative TLC | Silica Gel | Small-scale final purification. |

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Polygala sibirica.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of xanthones exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3]

One of the key signaling pathways often modulated by natural polyphenolic compounds, including some xanthones, is the Nuclear Factor-kappa B (NF-κB) pathway.[4] The NF-κB signaling cascade plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for xanthones. It is important to note that the direct effect of this compound on this pathway has not been experimentally verified and this represents a hypothetical target based on the activity of structurally related compounds.

Conclusion

This compound represents a structurally interesting natural product from Polygala sibirica. This guide provides a framework for its isolation based on established phytochemical techniques. Further research is warranted to fully elucidate the detailed isolation protocol, quantify its yield, and, most importantly, to investigate its biological activities and potential mechanisms of action. The exploration of its effects on key signaling pathways, such as the NF-κB pathway, could unveil its therapeutic potential for various diseases and pave the way for its development as a novel pharmacological agent.

References

- 1. Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Naturally Occurring Xanthones and Their Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. raybiotech.com [raybiotech.com]

- 9. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of Sibiricaxanthone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structure elucidation of Sibiricaxanthone B, a xanthone C-glycoside isolated from the roots of Polygala sibirica. First identified in 1999, its structural determination was a result of meticulous spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies and data interpretation that led to the definitive structural assignment of this natural product.

Isolation and Purification

This compound was first isolated from the roots of Polygala sibirica alongside its analogue, Sibiricaxanthone A.[1] The isolation process typically involves the extraction of the plant material with a polar solvent such as methanol, followed by a series of chromatographic separations to purify the individual compounds.

Experimental Protocol: Isolation of this compound

A general protocol for the isolation of xanthones from Polygala species is as follows:

-

Extraction: The air-dried and powdered roots of Polygala sibirica are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Xanthone glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of chloroform-methanol or methanol-water.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC using a C18 column and a mobile phase gradient of acetonitrile and water to yield the pure compound.

Logical Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established as 2-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone through the comprehensive analysis of its spectroscopic data.[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of a compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in identifying substructures.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Formula | Interpretation |

| FAB-MS | Negative | 537 [M-H]⁻ | C₂₄H₂₅O₁₄ | Deprotonated molecule |

Note: Specific fragmentation data from the original publication is not publicly available. The table reflects the reported molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules, including the connectivity of atoms and the stereochemistry.

While the specific, detailed ¹H and ¹³C NMR data tables from the original 1999 publication by Miyase et al. are not widely available in public databases, the structural elucidation relied on the following key interpretive steps:

-

¹H NMR: Analysis of the proton spectrum reveals the number of different types of protons, their chemical environments, and their coupling patterns (splitting), which indicates adjacent protons. Key signals would include those for aromatic protons on the xanthone core, anomeric protons of the sugar moieties, and other sugar protons.

-

¹³C NMR: The carbon spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts differentiate between sp²-hybridized aromatic and carbonyl carbons of the xanthone core and the sp³-hybridized carbons of the sugar units.

-

COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton correlations between adjacent, non-equivalent protons, helping to piece together the spin systems within the sugar rings.

-

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different structural fragments. It shows correlations between protons and carbons that are two or three bonds away. Crucially, HMBC correlations would have been used to:

-

Confirm the C-glycosidic linkage between the sugar unit and the xanthone core at the C-2 position.

-

Establish the linkage between the apiose and glucose sugar units.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the glycosidic linkages.

Logical Flow of Structure Elucidation using NMR

References

Sibiricaxanthone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricaxanthone B is a naturally occurring xanthone C-glycoside first isolated from the roots of Polygala sibirica[1]. As a member of the xanthone family, it is recognized for its potential therapeutic properties, which are largely attributed to its chemical structure. Xanthones, characterized by their dibenzo-γ-pyrone nucleus, exhibit a wide range of biological activities, and the glycosylation of these molecules can significantly enhance their solubility and pharmacological effects[1]. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its role in key signaling pathways.

Chemical and Physical Properties

This compound is structurally defined as 2-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone[1]. Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₁₄ | ChemFaces |

| Molecular Weight | 538.45 g/mol | ChemFaces |

| CAS Number | 241125-81-5 | RayBiotech[2] |

| Appearance | Powder | RayBiotech[2] |

| Purity | ≥98% (HPLC) | RayBiotech[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | Not reported | Data for the specific compound is not readily available in the reviewed literature. |

| Boiling Point | Not reported | Data for the specific compound is not readily available in the reviewed literature. |

| pKa | Not reported | Data for the specific compound is not readily available in the reviewed literature. |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[3] |

| Stability & Storage | Store at -20°C for long-term stability (≥ 2 years). | Biorbyt |

Experimental Protocols

Isolation and Purification of this compound from Polygala sibirica

The initial isolation of this compound was reported by Miyase et al. in 1999 from the roots of Polygala sibirica[1]. While the original paper's detailed protocol is not widely accessible, a general methodology for the isolation of xanthones from Polygala species can be outlined as follows[4][5]:

-

Extraction: The dried and powdered roots of Polygala sibirica are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure maximum extraction of the chemical constituents.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a crucial step to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Xanthone glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Separation: The enriched fractions are then subjected to a series of chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.

-

Sephadex LH-20 Column Chromatography: This technique is used to separate compounds based on their molecular size and polarity. Elution is typically carried out with methanol.

-

Octadecylsilyl (ODS) Column Chromatography: A reverse-phase chromatography technique that separates compounds based on their hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often the final step to obtain highly purified this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.

-

Quantitative Analysis by Ultra-Performance Liquid Chromatography (UPLC)

A UPLC method has been developed for the simultaneous quantification of this compound and other bioactive components in medicinal materials[3].

-

Instrumentation: An ultra-performance liquid chromatography system coupled with a photodiode array detector or a mass spectrometer.

-

Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution is typically used, for example, with a mixture of methanol and water containing a small percentage of an acidifier like 0.05% acetic acid.

-

Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm or 320 nm) or mass spectrometry for more sensitive and specific detection.

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.

-

Sample Preparation: The plant material is extracted, and the extract is filtered and appropriately diluted before injection into the UPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Antioxidant Activity Assay (DPPH Method)

-

Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol. The concentration is adjusted so that the initial absorbance at 517 nm is approximately 1.0.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.

-

Reaction: A specific volume of each sample dilution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Biological Activity and Signaling Pathways

Xanthones are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These activities are often mediated through the modulation of key cellular signaling pathways. While specific studies on this compound are limited, its biological activities can be inferred from the broader class of xanthones.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many natural products, including xanthones, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway[6].

Antioxidant Activity and the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Xanthones have been reported to activate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative stress[7][8][9][10].

Role in Neuroprotection and the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also involved in the cellular response to stress. Dysregulation of these pathways is implicated in neurodegenerative diseases. Some natural compounds exert neuroprotective effects by modulating MAPK signaling[11][12][13]. For instance, inhibition of pro-apoptotic JNK and p38 MAPK pathways, while activating the pro-survival ERK pathway, is a potential therapeutic strategy. Xanthones have been shown to modulate these pathways, suggesting a potential role for this compound in neuroprotection[6].

References

- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

Sibiricaxanthone B: A Technical Guide on its Natural Source, Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricaxanthone B is a xanthone C-glycoside, a class of naturally occurring polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, discovery, and chemical characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was first isolated in 1999 by a team of researchers led by T. Miyase.[1] The compound was discovered during a phytochemical investigation of the roots of Polygala sibirica L. (Polygalaceae), a plant with a history of use in traditional medicine.[1][2] Subsequent studies have also identified this compound in the roots of Polygala tenuifolia Willd.[3][4]

The chemical structure of this compound was elucidated as 2-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone.[2] This identification was achieved through a combination of chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₁₄ | [3] |

| Molecular Weight | 538.45 g/mol | [3] |

| Type of Compound | Xanthone C-glycoside | [2] |

| Physical Description | Powder | [3] |

| Purity | 95%~99% (as commercially available) | [3] |

Experimental Protocols

Isolation of this compound from Polygala sibirica Roots

The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and purification techniques. Specific details may vary based on the starting material and available equipment.

1. Extraction:

-

Air-dried and powdered roots of Polygala sibirica are extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The xanthone glycosides, including this compound, are typically enriched in the more polar fractions (EtOAc and n-BuOH).

3. Chromatographic Purification:

-

The n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

Further purification is achieved by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC).[5]

The logical workflow for the isolation and purification of this compound is depicted in the following diagram:

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or other high-resolution mass spectrometry techniques are used to determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms and the complete structural framework of the molecule.

While the original 1999 publication by Miyase et al. contains the definitive spectroscopic data, detailed NMR assignments for many xanthones are available in the literature, providing a reference for the structural confirmation of this compound.

Biological Activity

Xanthones as a class of compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While specific quantitative data for the biological activities of this compound is limited in the current literature, the general activities of xanthones suggest its potential as a therapeutic agent.

Potential Signaling Pathway Involvement

Based on the known biological activities of other xanthones, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many natural products, including some xanthones, have been shown to inhibit this pathway.

MAPK Signaling Pathway: The MAPK pathway is another key signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are sequentially activated. Dysregulation of this pathway is implicated in various diseases.

The following diagram illustrates a hypothetical mechanism by which this compound could modulate the NF-κB and MAPK signaling pathways to exert anti-inflammatory effects. It is important to note that this is a proposed pathway based on the activities of related compounds, and direct experimental evidence for this compound is currently lacking.

References

- 1. HMGR and CHS gene cloning, characterizations and tissue-specific expressions in Polygala tenuifolia Willd - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dpph assay ic50: Topics by Science.gov [science.gov]

- 5. repository.unsri.ac.id [repository.unsri.ac.id]

Biological Activity of Polycyclic Xanthones: A Technical Overview

Disclaimer: As of November 2025, a comprehensive literature search did not yield specific data on the biological activity of Sibiricaxanthone B. Therefore, this document provides an in-depth overview of the biological activities of the broader class of polycyclic xanthones, drawing upon available research on representative compounds. This guide is intended for researchers, scientists, and drug development professionals.

Polycyclic xanthones are a class of naturally occurring compounds characterized by a highly oxygenated, angular hexacyclic framework.[1] These complex molecules, often isolated from actinomycetes, have garnered significant interest due to their potent and diverse biological activities, particularly their antimicrobial and anticancer properties.[2][3]

Quantitative Data on Biological Activities

The biological activities of various polycyclic xanthones have been quantified, primarily through the determination of Minimum Inhibitory Concentrations (MIC) for antimicrobial effects and half-maximal inhibitory concentrations (IC50) for cytotoxic activities against cancer cell lines. A summary of representative data is presented below.

| Compound | Activity Type | Target | Measurement | Value | Reference |

| Cervinomycin A1 & A2 | Antibacterial | Anaerobic Bacteria | MIC | 0.006 - 0.195 µg/mL | [2] |

| Cervinomycin B1-B4 | Antibacterial | MRSA & VRE | MIC | 0.008 - 1.0 µg/mL | [2] |

| Neocitreamicins I & II | Antibacterial | MRSA & VRE | MIC | 0.06 - 0.50 µg/mL | [2] |

| α-Mangostin | Anticancer | DLD-1 Colon Cancer Cells | IC50 | 7.5 µM | [4] |

| α-Mangostin | Anticancer | Prostate Cancer Cell Lines (LNCaP, 22Rv1, DU145, PC3) | IC50 | 5.9 - 22.5 µM | [4] |

| α-Mangostin | Anticancer | Hepatocellular Carcinoma Cell Lines | IC50 | 9.44 - 14.49 µM | [4] |

| Nujiangexathone A | Anticancer | Ovarian Cancer Cells (HEY, ES-2) | IC50 | 6.5 ± 0.4 µM, 9.5 ± 0.3 µM | [5] |

Experimental Protocols

The evaluation of the biological activity of xanthones involves standardized in vitro assays. A common protocol for determining antibacterial activity is the micro-broth dilution method.[6]

Protocol: Micro-Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Xanthone Stock Solution: Dissolve the purified xanthone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6]

-

Preparation of Microtiter Plates: Add a sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), to all wells of a 96-well microtiter plate.[6]

-

Serial Dilution: Add the xanthone stock solution to the first well of a row and mix thoroughly. Perform a two-fold serial dilution by transferring a portion of the solution from the first well to the second, and so on, to create a range of concentrations.[6]

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[6]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Controls: Include a positive control (broth with bacteria and no xanthone) and a negative control (broth with the solvent used to dissolve the xanthone to check for intrinsic antimicrobial activity).[6]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).[6]

-

Measurement and Interpretation: After incubation, visually inspect the wells for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the xanthone at which no visible growth is observed.[6]

Signaling Pathways and Mechanisms of Action

Xanthones exert their biological effects by modulating various cellular signaling pathways. In cancer, these compounds have been shown to interfere with pathways that are frequently dysregulated, leading to the inhibition of cell proliferation and induction of apoptosis.[4][7]

One of the key mechanisms of action for the anticancer effects of certain xanthones is the inhibition of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is crucial for cell survival, growth, and proliferation.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by xanthones.

In addition to the PI3K/AKT/mTOR pathway, xanthones have been reported to modulate other critical signaling cascades in cancer, including the MAPK, STAT3, and FAK pathways.[4][8] The antibacterial mechanism of some xanthones involves the disruption of the bacterial cytoplasmic membrane.[2]

The diverse biological activities and mechanisms of action of polycyclic xanthones highlight their potential as lead compounds for the development of new therapeutic agents. Further research is warranted to explore the full therapeutic potential of this fascinating class of natural products.

References

- 1. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]

- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. A natural xanthone suppresses lung cancer growth and metastasis by targeting STAT3 and FAK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of Xanthones in Polygala Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of xanthones in Polygala species. It consolidates current knowledge on the biosynthetic pathways, key enzymatic players, and regulatory mechanisms. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and pharmacology who are investigating the therapeutic potential of these compounds.

Introduction to Xanthones in Polygala

Xanthones are a class of polyphenolic secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. They are found in a limited number of higher plant families, with the Polygalaceae family being a prominent source[1]. Species of the genus Polygala, such as P. tenuifolia, P. sibirica, and P. caudata, are known to produce a diverse array of xanthones, including xanthone glycosides and other derivatives[2][3][4]. These compounds have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects[5]. Understanding the biosynthetic pathways of these molecules is crucial for their targeted production and for the development of novel therapeutic agents.

Putative Biosynthetic Pathway of Xanthones in Polygala

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways[1][2]. While the complete pathway has not been fully elucidated specifically in Polygala species, a putative pathway can be constructed based on the general plant xanthone biosynthesis model and genomic data from Polygala tenuifolia[2][6].

The initial steps involve the formation of a benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which is the central precursor for the xanthone core[1]. This intermediate is formed through the condensation of a benzoyl-CoA derivative (derived from the shikimate pathway via phenylalanine) and three molecules of malonyl-CoA (from the acetate-malonate pathway). Key enzymes in this process are believed to be benzophenone synthase (BPS) and a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H)[2].

Transcriptome analysis of P. tenuifolia has identified numerous candidate genes encoding cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs) within the phenylpropanoid biosynthesis pathway, which is responsible for producing the precursors for xanthone synthesis[6]. These candidate enzymes are likely responsible for the subsequent hydroxylation, cyclization, and glycosylation steps that lead to the vast diversity of xanthones found in Polygala.

Quantitative Data on Xanthones in Polygala

Quantitative analysis of xanthone content is essential for the quality control of medicinal plant materials and for understanding the regulation of their biosynthesis. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. The tables below summarize the xanthones identified in various Polygala species and quantitative data from selected studies.

Table 1: Xanthones Identified in Various Polygala Species

| Polygala Species | Identified Xanthones | Reference |

| P. tenuifolia | Polygalaxanthones, Sibiricoxanthone B, 7-O-methylmangiferin, Lancerin | [4] |

| P. caudata | 2-hydroxy-1,6,7-trimethoxyxanthone, 1,4-dimethoxy-2,3-methylenedioxyxanthone, 7-hydroxy-1,2-dimethoxyxanthone, Euxanthone, Gentitein | [3] |

| P. alpestris | 1,3,7-trihydroxy-2,6-dimethoxyxanthone, 2,3-methylenedioxy-4,7-dihydroxyxanthone, 3,4-dimethoxy-1,7-dihydroxyxanthone, 1,3-dihydroxy-7-methoxyxanthone | [7] |

| P. sibirica | Sibiricaxanthones A and B, Polygalaxanthone III | [8] |

| P. japonica | Guazijinxanthone, 1,7-dihydroxy-3,4-dimethoxy-xanthone | [9] |

Table 2: Quantitative Analysis of Xanthones in Polygala tenuifolia Extracts

| Compound | Concentration (µg/mL) | Analytical Method | Reference |

| 3,6'-disinapoyl sucrose | Varies by sample | UPLC | [5] |

| Polygalaxanthone III | Varies by sample | UPLC | [5] |

| Tenuifolin | Varies by sample | UPLC | [5] |

Note: The concentrations of these compounds vary significantly depending on the origin and processing of the plant material.

Experimental Protocols

The extraction, isolation, and analysis of xanthones from Polygala species involve a series of chromatographic and spectroscopic techniques. Below are generalized protocols based on methodologies reported in the literature.

Extraction of Xanthones

A common method for extracting xanthones from dried and powdered Polygala root material is ultrasonic-assisted extraction (UAE)[10].

-

Sample Preparation: Dried roots of Polygala species are ground into a fine powder.

-

Solvent System: A mixture of chloroform and methanol (e.g., 98:2 v/v) has been shown to be effective for the extraction of a range of xanthones. Other solvents such as ethanol and acetone have also been used[11].

-

Extraction Parameters:

-

Liquid-to-Solid Ratio: A ratio of approximately 40 mL of solvent per gram of plant material is often used[10].

-

Extraction Time: An extraction time of around 90 minutes is typically sufficient[10].

-

Temperature: The extraction is often carried out at a moderately elevated temperature, for example, 48°C[10].

-

-

Procedure: The powdered plant material is suspended in the extraction solvent and subjected to ultrasonication for the specified time and at the set temperature. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.

Isolation and Purification

The crude extract is a complex mixture of compounds and requires further separation to isolate individual xanthones. This is typically achieved using column chromatography.

-

Stationary Phase: Silica gel or Sephadex LH-20 are commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds from the column. Typical solvent systems include hexane-ethyl acetate, chloroform-methanol, or ethyl acetate-acetone-water mixtures.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing xanthones. Fractions with similar TLC profiles are combined.

-

Final Purification: Further purification of the combined fractions can be achieved by repeated column chromatography or by preparative HPLC to obtain pure xanthone compounds.

Analysis and Structural Elucidation

The identification and quantification of xanthones are performed using modern analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is used for the separation and quantification of known xanthones by comparing their retention times and UV spectra with those of reference standards. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, added).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown xanthones and the confirmation of known ones, LC coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is a powerful tool. This technique provides information on the molecular weight and fragmentation pattern of the compounds, which is crucial for structural elucidation[12].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the complete structural elucidation of novel xanthones, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable.

Regulation of Xanthone Biosynthesis

The production of secondary metabolites in plants is tightly regulated by various internal and external factors. Elicitation, the induction of defense responses by specific molecules, is a known strategy to enhance the production of secondary metabolites in plant cell cultures.

Studies on Polygala tenuifolia have shown that treatment with methyl jasmonate (MeJA), a plant signaling molecule, leads to the upregulation of genes in the phenylpropanoid pathway[13]. This pathway provides the necessary precursors for xanthone biosynthesis, suggesting that the jasmonate signaling pathway plays a key role in regulating the production of these compounds in Polygala. The expression of a specific cytochrome P450 gene in P. tenuifolia, PtCYP721A57, has also been shown to be induced by elicitors like chitosan and abscisic acid, further implicating these signaling pathways in the regulation of secondary metabolism in this genus.

Conclusion and Future Perspectives

The biosynthesis of xanthones in Polygala species is a promising area of research with significant implications for drug discovery and development. While the general biosynthetic pathway is understood, further research is needed to functionally characterize the specific enzymes, such as benzophenone synthases, cytochrome P450s, and glycosyltransferases, that are responsible for the vast structural diversity of xanthones in this genus. The transcriptome data available for P. tenuifolia provides a valuable resource for identifying and cloning these key genes.

Future work should focus on the heterologous expression and functional characterization of these candidate enzymes to confirm their roles in the pathway. Furthermore, a deeper understanding of the regulatory networks that control xanthone biosynthesis, including the role of transcription factors and signaling molecules, will be crucial for developing metabolic engineering strategies to enhance the production of desired xanthones in Polygala or in microbial systems. The methodologies and data presented in this guide provide a solid foundation for these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UPLC Quantitative Analysis of Multi-Components by Single Marker and Quality Evaluation of Polygala tenuifolia Wild. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthones from Polygala alpestris (Rchb.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl Jasmonate (MeJA) Promotes the Self-Pollen Tube Growth of Camellia oleifera by Regulating Lignin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 13. researchgate.net [researchgate.net]

Sibiricaxanthone B: A Comprehensive Technical Guide on its Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricaxanthone B is a naturally occurring xanthone O-glycoside isolated from the roots of Polygala sibirica, a plant with a history of use in traditional medicine. As a member of the xanthone class of compounds, this compound has attracted interest for its potential therapeutic applications. This technical guide provides a detailed overview of the current understanding of the pharmacological potential of this compound, with a focus on its neuroprotective, anti-inflammatory, and antioxidant properties. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Pharmacological Activities

While research specifically focused on this compound is still emerging, preliminary studies and the known bioactivities of related xanthones suggest several promising pharmacological effects.

Neuroprotective and Related Activities

Anti-inflammatory and Antioxidant Potential

Xanthones are well-documented for their anti-inflammatory and antioxidant activities. While specific quantitative data for this compound is limited, the general mechanisms for xanthones involve the inhibition of key inflammatory mediators and pathways, such as the NF-κB signaling cascade[7]. Furthermore, the antioxidant properties of xanthones contribute to their protective effects against cellular damage induced by oxidative stress.

Quantitative Data Summary

Currently, there is a notable lack of publicly available, specific quantitative data (e.g., IC50, EC50 values) detailing the in vitro and in vivo pharmacological activities of isolated this compound. The majority of the available information is qualitative or derived from studies on complex herbal formulations containing this compound. The following table is intended to be populated as more specific research becomes available.

| Pharmacological Activity | Assay | Test System | Result (IC50/EC50) | Reference |

| Neuroprotection | ||||

| Anticonvulsant | Maximal Electroshock (MES) Test | Mice | Data not available | |

| Antidepressant | Forced Swim Test (FST) | Mice | Data not available | |

| Monoamine Oxidase A (MAO-A) Inhibition | Fluorometric Assay | Recombinant Human MAO-A | Data not available | |

| Monoamine Oxidase B (MAO-B) Inhibition | Fluorometric Assay | Recombinant Human MAO-B | Data not available | |

| Anti-inflammatory Activity | ||||

| Nitric Oxide (NO) Inhibition | Griess Assay | LPS-stimulated RAW 264.7 Macrophages | Data not available | |

| NF-κB Inhibition | Luciferase Reporter Assay | TNF-α-stimulated HEK293T cells | Data not available | |

| Antioxidant Activity | ||||

| DPPH Radical Scavenging | DPPH Assay | Cell-free | Data not available | |

| ABTS Radical Scavenging | ABTS Assay | Cell-free | Data not available | |

| Cytotoxicity | ||||

| Anticancer Activity | MTT Assay | Various Cancer Cell Lines | Data not available |

Key Experimental Protocols

The following sections detail standardized experimental protocols relevant to the assessment of the pharmacological activities of compounds like this compound.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is crucial for evaluating the potential antidepressant and neuroprotective effects of this compound by measuring its ability to inhibit MAO-A and MAO-B enzymes.

Principle: The activity of MAO enzymes is determined by measuring the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) using a fluorometric method. The fluorescence intensity is proportional to the amount of H2O2 produced, which is indicative of MAO activity.

Protocol:

-

Prepare a reaction mixture containing recombinant human MAO-A or MAO-B enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add varying concentrations of this compound (or a reference inhibitor like clorgyline for MAO-A or selegiline for MAO-B) to the reaction mixture.

-

Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (e.g., p-tyramine) and a peroxidase-linked detection reagent (e.g., Amplex Red).

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow for MAO Inhibition Assay

NF-κB Inhibition Luciferase Reporter Assay

This cell-based assay is used to determine the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway.

Principle: HEK293T cells are transiently co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization. Activation of the NF-κB pathway (e.g., by TNF-α) leads to the expression of firefly luciferase. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

Protocol:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.

-

Pre-incubate the cells with the compound for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α, 10 ng/mL) for 6-8 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Signaling Pathways

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

Based on the known anti-inflammatory properties of xanthones, it is hypothesized that this compound may inhibit the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Conclusion

This compound represents a promising natural product with potential pharmacological activities, particularly in the areas of neuroprotection and anti-inflammation. However, the current body of research is limited, and there is a clear need for further investigation to quantify its specific bioactivities, elucidate its precise mechanisms of action, and establish its safety and efficacy profiles. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a foundation for future research aimed at fully characterizing the therapeutic potential of this compound. As more data becomes available, a more complete understanding of its role in drug discovery will emerge.

References

- 1. Frontiers | Constituents, pharmacological activities, pharmacokinetic studies, clinical applications, and safety profile on the classical prescription Kaixinsan [frontiersin.org]

- 2. Constituents, pharmacological activities, pharmacokinetic studies, clinical applications, and safety profile on the classical prescription Kaixinsan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. researchgate.net [researchgate.net]

- 6. Selective MAO-B inhibitors: a lesson from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chinese Medicine Formula Kai-Xin-San Ameliorates Neuronal Inflammation of CUMS-Induced Depression-like Mice and Reduces the Expressions of Inflammatory Factors via Inhibiting TLR4/IKK/NF-κB Pathways on BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Xanthones from Polygala Species: A Technical Overview

Disclaimer: Direct in vitro studies focusing on the biological activities of Sibiricaxanthone B are not extensively available in the current scientific literature. This technical guide, therefore, provides a comprehensive overview of the in vitro studies conducted on xanthones isolated from various Polygala species, the genus from which this compound is derived. The presented data and methodologies on these structurally related compounds offer valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of molecules.

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plants, including those of the Polygala genus. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. Extracts from Polygala species have been traditionally used in medicine, and modern research is beginning to uncover the mechanisms behind their therapeutic effects. This guide summarizes the key quantitative data from in vitro studies on xanthones from Polygala, details the experimental protocols used, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data from In Vitro Studies

The following tables summarize the inhibitory and cytotoxic activities of various xanthones isolated from Polygala species.

Table 1: Antioxidant and Enzyme Inhibitory Activities of Xanthones from Polygala crotalarioides

| Compound | Assay | IC50 (µg/mL) |

| Crude Ethanol Extract | Xanthine Oxidase Inhibition | 966 |

| Purified Xanthones | Xanthine Oxidase Inhibition | 348.7 |

| Ethanol Extract | DPPH Radical Scavenging | 283.85 |

| Purified Xanthones | DPPH Radical Scavenging | 147.81 |

| Ethanol Extract | ABTS+• Radical Scavenging | 226.37 |

| Purified Xanthones | ABTS+• Radical Scavenging | 104.34 |

| Ethanol Extract | O2•− Radical Scavenging | 304.36 |

| Purified Xanthones | O2•− Radical Scavenging | 166.92 |

| Ethanol Extract | •OH Radical Scavenging | 236.82 |

| Purified Xanthones | •OH Radical Scavenging | 119 |

Table 2: Cytotoxic Activity of Xanthones from Polygala alpestris

| Compound | Cell Line | IC50 (µM) |

| 1,3,7-trihydroxy-2,6-dimethoxyxanthone | LoVo | >50 |

| " | HL-60 | >50 |

| " | K562 | >50 |

| 2,3-methylenedioxy-4,7-dihydroxyxanthone | LoVo | >50 |

| " | HL-60 | 25 |

| " | K562 | >50 |

| 3,4-dimethoxy-1,7-dihydroxyxanthone | LoVo | >50 |

| " | HL-60 | 15 |

| " | K562 | >50 |

| 1,3-dihydroxy-7-methoxyxanthone | LoVo | >50 |

| " | HL-60 | 20 |

| " | K562 | >50 |

| 1,7-dihydroxy-2,3-dimethoxyxanthone | LoVo | >50 |

| " | HL-60 | 12 |

| " | K562 | >50 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of the test compound (e.g., xanthone extract) in methanol.

-

Ascorbic acid is typically used as a positive control.

-

-

Assay Procedure:

-

Add a specific volume of the DPPH stock solution to a 96-well plate.

-

Add different concentrations of the test compound or control to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

-

2. Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid.

-

Reagent Preparation:

-

Prepare a phosphate buffer solution (e.g., pH 7.5).

-

Prepare a solution of xanthine (the substrate) in the buffer.

-

Prepare a solution of xanthine oxidase in the buffer.

-

Prepare various concentrations of the test compound. Allopurinol is a common positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound or control.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a spectrophotometer.

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

-

The IC50 value is determined from a dose-response curve.

-

3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

After the incubation period, remove the treatment medium.

-

Add a fresh medium containing MTT solution to each well.

-

Incubate the plate at 37°C for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Ethanol extracts of Polygala sibirica have been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages by blocking the MAPK/NF-κB pathway.[1]

Caption: Inhibition of the MAPK/NF-κB signaling pathway by Polygala sibirica xanthones.

Experimental Workflows

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the MTT cytotoxicity assay.

References

In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Sibiricaxanthone B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricaxanthone B, a xanthone derivative, is a natural compound of interest within the scientific community for its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the preliminary cytotoxicity screening of this compound, consolidating available data, detailing experimental methodologies, and visualizing associated cellular mechanisms. The objective is to furnish researchers, scientists, and drug development professionals with a foundational resource to inform further investigation into the cytotoxic properties of this compound. However, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the preliminary cytotoxicity screening of this compound. While the broader class of xanthones has been extensively studied for its anticancer properties, specific data on this compound, including IC50 values against various cancer cell lines and detailed experimental protocols, remains elusive.

This guide will, therefore, provide a generalized framework for conducting such a screening, based on established protocols for other xanthone derivatives. It will also outline potential mechanisms of action that could be investigated, drawing parallels from structurally similar compounds.

Introduction to Xanthones and this compound

Xanthones are a class of heterocyclic organic compounds with a dibenzo-γ-pyrone backbone. They are widely distributed in higher plants and have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The anticancer activity of many xanthone derivatives has been attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key protein kinases involved in cancer cell proliferation.[1]

This compound is a specific xanthone that has been identified in certain plant species. While its chemical structure is known, its biological activities, particularly its cytotoxic potential against cancer cells, have not been extensively documented in the accessible scientific literature.

General Methodologies for Preliminary Cytotoxicity Screening of Xanthones

The following section outlines a standard experimental workflow for assessing the in vitro cytotoxicity of a novel compound like this compound. This protocol is based on methodologies commonly employed for other xanthone derivatives and natural products.

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to represent various cancer types. Commonly used cell lines for initial screening include:

-

MCF-7: Human breast adenocarcinoma cell line

-

HeLa: Human cervical cancer cell line

-

A549: Human lung carcinoma cell line

-

HepG2: Human liver cancer cell line

-

HCT116: Human colon cancer cell line

A non-cancerous cell line, such as human dermal fibroblasts (HDF) or peripheral blood mononuclear cells (PBMCs), should be included as a control to assess selective cytotoxicity.

Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

Based on studies of other xanthones, this compound may exert its cytotoxic effects through one or more of the following mechanisms:

-

Induction of Apoptosis: Many xanthones induce programmed cell death (apoptosis) in cancer cells. This can be investigated by assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, and by measuring the activation of caspases (e.g., caspase-3, -8, -9) through western blotting or specific activity assays.[3] The involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways can also be explored.

-

Cell Cycle Arrest: Xanthones can halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase). This can be analyzed by flow cytometry of propidium iodide-stained cells.

-

Inhibition of Protein Kinases: Several xanthones are known to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

Data Presentation

As no specific quantitative data for this compound is available, a template for data presentation is provided below. Should experimental data become available, it can be populated into this table for clear comparison.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data not available | Data not available |

| HeLa | Cervical Cancer | 48 | Data not available | Data not available |

| A549 | Lung Carcinoma | 48 | Data not available | Data not available |

| HepG2 | Liver Cancer | 48 | Data not available | Data not available |

| HCT116 | Colon Cancer | 48 | Data not available | Data not available |

| HDF | Normal Fibroblast | 48 | Data not available | N/A |

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for cytotoxicity screening and a hypothetical signaling pathway for xanthone-induced apoptosis.

Caption: Experimental workflow for in vitro cytotoxicity screening.

Caption: Hypothetical signaling pathways for apoptosis induction.

Conclusion and Future Directions

While specific data on the cytotoxicity of this compound is currently lacking in the public domain, the established anticancer potential of the xanthone scaffold suggests that it is a compound worthy of investigation. This technical guide provides a robust framework for conducting a preliminary cytotoxicity screening of this compound. Future research should focus on performing these in vitro assays to determine its IC50 values against a diverse panel of cancer cell lines and to elucidate its mechanism of action. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

References

The Antioxidant Potential of Xanthone Glucosides: A Technical Guide for Researchers

An in-depth exploration of the antioxidant properties of xanthone glucosides, detailing their mechanisms of action, quantitative activity, and the experimental protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Xanthone glucosides, a class of naturally occurring polyphenolic compounds, have garnered significant scientific interest due to their diverse pharmacological activities, with their antioxidant properties being particularly noteworthy.[1][2][3] Found abundantly in higher plant families such as Gentianaceae and Polygalaceae, these molecules consist of a xanthone aglycone linked to one or more sugar moieties.[1][4] The glycosylation of xanthones can enhance their solubility and bioavailability, potentially augmenting their therapeutic efficacy.[2][3] This technical guide provides a comprehensive overview of the antioxidant properties of xanthone glucosides, focusing on their mechanisms, quantitative data from various antioxidant assays, and detailed experimental protocols.

Core Concepts: Structure and Antioxidant Activity

Xanthone glucosides are classified into two main categories based on the linkage between the xanthone core and the sugar group: C-glucosides and O-glucosides.[1][2] In C-glucosides, the sugar moiety is attached to the xanthone nucleus via a carbon-carbon bond, rendering them resistant to acidic and enzymatic hydrolysis.[1] Conversely, O-glucosides feature a more conventional oxygen-glycosidic bond.[1] The antioxidant activity of these compounds is primarily attributed to the presence of hydroxyl and methoxy substitutions on the xanthone skeleton, which can effectively scavenge free radicals.[1][2] The position and number of these functional groups, along with the nature and location of the glycosidic linkage, play a crucial role in determining the overall antioxidant potential.[5]

Mechanisms of Antioxidant Action

Xanthone glucosides exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. Their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key aspect of their direct antioxidant activity. Furthermore, certain xanthone glucosides have been shown to chelate metal ions like iron, which can catalyze the formation of highly reactive hydroxyl radicals.[1]

Beyond direct scavenging, xanthone glucosides can influence cellular antioxidant defense systems by modulating key signaling pathways:

-

Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Several xanthones have been reported to activate the Nrf2/ARE pathway, thereby enhancing the endogenous antioxidant capacity of the cell.[6][7][8][9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[10][11] The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory conditions, often associated with oxidative stress. Some xanthones have been found to modulate MAPK signaling, which can contribute to their protective effects against oxidative damage.[6][12][13][14] For instance, the downregulation of ERK and upregulation of p38 have been linked to the pro-apoptotic and cell cycle arrest activities of certain xanthones in cancer cells.[12]

Quantitative Antioxidant Activity of Xanthone Glucosides

The antioxidant capacity of xanthone glucosides has been quantified using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of the activity of different compounds.

| Xanthone Glucoside | Assay | Activity (IC50 or equivalent) | Reference |

| 4-C-β-d-glucopyranosyl-1,3,6,8-tetrahydroxy-7-O-(p-hydroxybenzoyl)-9H-xanthen-9-one | DPPH | 150 µg/mL | [1] |

| Polygalaxanthone III | DPPH | 76.1 mM | [1] |

| Polygalaxanthone III | Hydroxyl Radical Scavenging | 83.5 mM | [1] |

| Polygalaxanthone III | Fe3+ Reducing Activity | 54.9 mM | [1] |

| Aspidxanthone A | DPPH | 11.2 µM | [15] |

| Xanthone Glucoside | Concentration | ORAC Value | Reference |

| 7-hydroxy-3,4,8-trimethoxyxanthone-1-O-(β-d-glucoside) | 3.1 µM | 30.2 ± 0.2 | [2][3] |

| 6-hydroxy-3,5-dimethoxyxanthone-1-O-(β-d-glucoside) | 3.1 µM | 33.1 ± 0.2 | [2][3] |

| 3,4,7,8-tetramethoxyxanthone-1-O-(β-d-glucoside) | 3.1 µM | 33.2 ± 0.7 | [2][3] |

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings in a research setting.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[16][17][18]

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[18] The solution should be freshly prepared and protected from light.

-